Vanillin isobutyrate (CAS 20665-85-4) is an ester derivative of vanillin, widely used as a synthetic flavor and fragrance ingredient. It is characterized by a complex aromatic profile described as sweet, creamy, and vanilla-like, with distinct fruity, buttery, and caramel or chocolate notes. Unlike its parent compound vanillin, the addition of the isobutyrate group significantly alters its physical properties, enhancing its utility in specific formulation environments, particularly those requiring improved solubility in non-polar systems or a more nuanced, less powdery flavor profile.
Direct substitution of Vanillin isobutyrate with more common alternatives like vanillin or ethyl vanillin is often impractical for procurement and formulation. The isobutyrate ester provides a distinctly creamier, fruitier, and more complex flavor profile compared to the simpler, sweeter notes of vanillin and the more intense, powdery character of ethyl vanillin. Furthermore, the esterification significantly increases lipophilicity, making Vanillin isobutyrate better suited for fat-based systems where vanillin's poor oil solubility would lead to formulation challenges. These differences in both sensory profile and physical handling properties mean that substitution can compromise final product quality, stability, and manufacturing process compatibility.
Vanillin isobutyrate exhibits significantly greater lipophilicity (oil-solubility) compared to its parent compound, vanillin. This is quantitatively demonstrated by its predicted octanol-water partition coefficient (XLogP3), a standard measure of lipophilicity. Vanillin isobutyrate has a calculated XLogP3 of 2.1, which is substantially higher than the 1.21 value for vanillin, indicating a strong preference for non-polar environments. This translates to a predicted water solubility of approximately 573 mg/L, markedly lower than that of vanillin (~10,000 mg/L), further confirming its suitability for non-aqueous systems.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Vanillin: 1.21 |
| Quantified Difference | 74% higher XLogP3 value |
| Conditions | Computational prediction (PubChem) |
This enhanced lipophilicity is critical for achieving homogeneous dispersion and stability in oil-based food products like chocolate, confectionery, and baked goods, preventing crystallization and ensuring consistent flavor delivery.
The primary procurement driver for Vanillin isobutyrate is its unique organoleptic profile, which provides complexity beyond standard vanilla flavors. While vanillin provides a foundational sweet, creamy vanilla note, the isobutyrate ester contributes distinct creamy, buttery, fruity, and even cheesy notes. This creates a richer, more complex character reminiscent of white chocolate or cream soda, which is highly valued in dairy, confectionery, and bakery applications. This contrasts with ethyl vanillin, which is noted for its higher intensity but a more straightforward, less complex vanilla profile.
| Evidence Dimension | Organoleptic Descriptors |
| Target Compound Data | Sweet, vanilla, creamy, fruity, buttery, chocolate, caramel |
| Comparator Or Baseline | Vanillin: Sweet, creamy, vanilla; Ethyl Vanillin: Intense sweet, creamy, vanilla |
| Quantified Difference | Addition of distinct fruity, buttery, and chocolate/caramel character notes |
| Conditions | Sensory panel evaluation at 100%. |
For products requiring a rich, high-end vanilla character with dairy or fruity undertones, this compound provides a profile that cannot be replicated by simply increasing the concentration of vanillin or ethyl vanillin.
Vanillin isobutyrate demonstrates properties indicative of higher thermal stability compared to vanillin, a key factor for applications involving heat, such as baking. The predicted boiling point of Vanillin isobutyrate is approximately 313°C, which is notably higher than the 285°C boiling point of vanillin. This lower volatility suggests better retention of the flavor compound during high-temperature manufacturing processes. While vanillin can undergo thermal decomposition at temperatures as low as 150°C over extended periods, the higher boiling point of its isobutyrate ester implies improved stability under similar conditions.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | ~313 °C (Predicted) |
| Comparator Or Baseline | Vanillin: 285 °C |
| Quantified Difference | ~28 °C higher boiling point |
| Conditions | Atmospheric pressure |
This suggests better flavor survival and consistency in products that undergo baking, extrusion, or other heat-intensive processing, making it a more reliable choice for maintaining target flavor profiles in the final product.
The superior lipophilicity of Vanillin isobutyrate makes it an excellent choice for fat-based systems. It disperses evenly in cocoa butter, vegetable fats, and oils, delivering a rich, creamy, white-chocolate-like vanilla note without the solubility issues associated with vanillin.
Due to its higher boiling point and associated thermal stability, this compound is well-suited for baked goods where flavor retention is critical. Its creamy, buttery flavor profile is also a natural fit for dairy applications like ice cream, yogurt, and cream-based desserts, enhancing the richness of the product.
In perfumery, Vanillin isobutyrate is used to impart warm, gourmand, and oriental notes. Its lower discoloration tendency compared to vanillin and ethyl vanillin makes it particularly suitable for white or light-colored products like soaps and lotions where color stability is a procurement requirement.